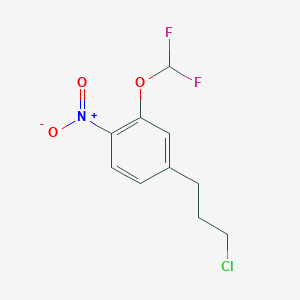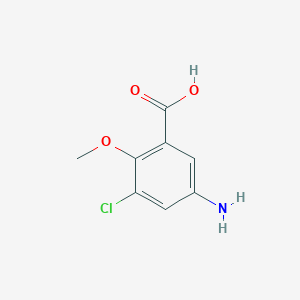
5-Amino-3-chloro-2-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a chloro group at the 3-position, and a methoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-2-methoxybenzoic acid typically involves the chlorination of 5-Amino-2-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and chlorination steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Amino-3-chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The nitro group, if present, can be reduced back to the amino group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives like 5-amino-3-thio-2-methoxybenzoic acid.
Oxidation: Formation of 5-nitro-3-chloro-2-methoxybenzoic acid.
Reduction: Formation of this compound from its nitro derivative.
科学的研究の応用
5-Amino-3-chloro-2-methoxybenzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Amino-3-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with the amino group at the 4-position.
3-Chloro-2-methoxybenzoic acid: Lacks the amino group.
Uniqueness
5-Amino-3-chloro-2-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a chloro group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
5-amino-3-chloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,10H2,1H3,(H,11,12) |
InChIキー |
CCCWVCSNMGVKDA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


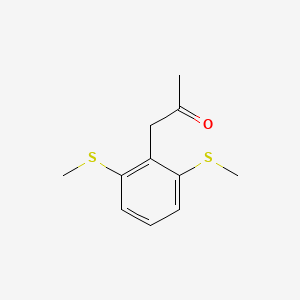
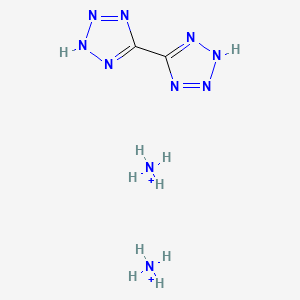
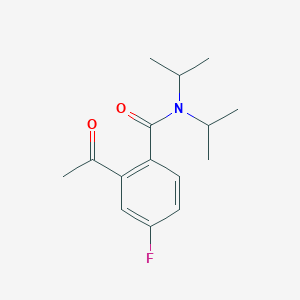


![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)







